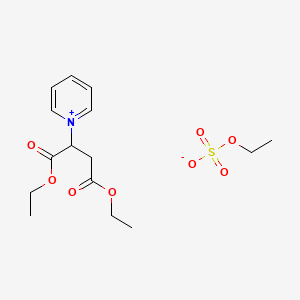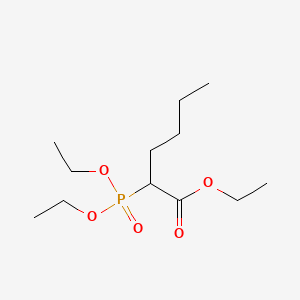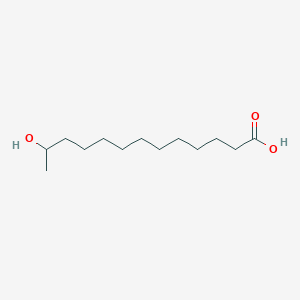
12-hydroxytridecanoic Acid
Overview
Description
12-Hydroxytridecanoic acid is a hydroxy fatty acid with the molecular formula C₁₃H₂₆O₃. It is characterized by the presence of a hydroxyl group at the 12th carbon of the tridecanoic acid chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Hydroxytridecanoic acid can be synthesized through enzymatic reactions involving fatty acids. One common method involves the use of cytochrome P450 monooxygenase enzymes, which hydroxylate tridecanoic acid at the 12th carbon position. The reaction typically occurs in an aqueous phosphate buffer at a pH of 7.5 and a temperature of 30°C. The presence of cofactors such as NADPH and enzymes like superoxide dismutase and catalase is essential for the reaction .
Industrial Production Methods: Industrial production of this compound often involves biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the necessary enzymes for hydroxylation. The fermentation process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxytridecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acid chlorides or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Formation of 12-ketotridecanoic acid or 12-carboxytridecanoic acid.
Reduction: Formation of 12-hydroxytridecanol.
Substitution: Formation of esters or ethers depending on the substituent.
Scientific Research Applications
12-Hydroxytridecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 12-hydroxytridecanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing pathways related to energy production and lipid synthesis. The hydroxyl group at the 12th position allows for unique interactions with molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
- 2-Hydroxytridecanoic acid
- 13-Hydroxytridecanoic acid
- 12-Hydroxydodecanoic acid
Comparison: 12-Hydroxytridecanoic acid is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and biological properties. Compared to 2-hydroxytridecanoic acid and 13-hydroxytridecanoic acid, the 12th position hydroxyl group allows for different reactivity and interactions in chemical reactions and biological systems. 12-Hydroxydodecanoic acid, while similar in structure, has one fewer carbon atom, leading to variations in its physical and chemical properties .
Properties
IUPAC Name |
12-hydroxytridecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-12(14)10-8-6-4-2-3-5-7-9-11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFCNPBAGPSYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


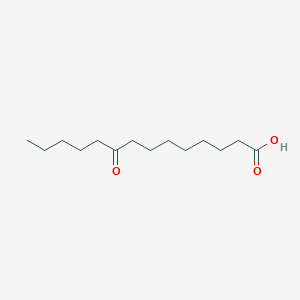
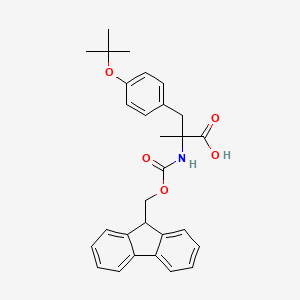
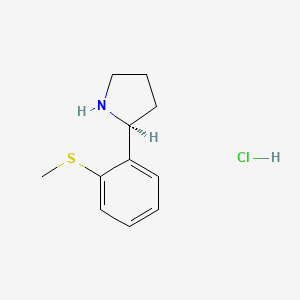
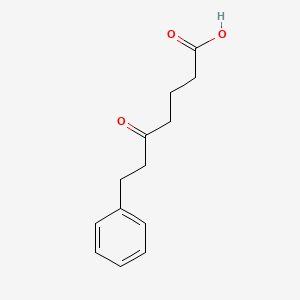


![[S(R)]-N-[(S)-(4-(t-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223284.png)
![N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine](/img/structure/B8223286.png)
![[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8223289.png)
![9-Bromo-7H-benzo[c]fluoren-7-one](/img/structure/B8223298.png)
![(S)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-phenylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223304.png)

